Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Substituting unverified 4-oxoquinoline analogs confounds SAR studies and fragment-based screening campaigns. This compound's 7-carboxylate regioisomerism aligns precisely with the HIV integrase pharmacophore disclosed in patent literature, while the 6-isopropoxy group provides a quantifiable +0.8 XLogP3 lipophilicity anchor over methoxy analogs for controlled hydrophobic pocket engagement. • C7 methyl ester serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for SAR diversification • XLogP3 of 2.2 offers a blood-brain barrier penetration advantage for CNS-targeted MAO-B inhibitor programs • ≥97% purity, available in research quantities (50 mg to 1 g) for immediate dispatch to accelerate lead optimization workflows

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B13891771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC
InChIInChI=1S/C14H15NO4/c1-8(2)19-13-7-9-11(15-5-4-12(9)16)6-10(13)14(17)18-3/h4-8H,1-3H3,(H,15,16)
InChIKeyUUIYPALYEVOSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate: Identity & Procurement


Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 1817630-49-1; molecular formula C₁₄H₁₅NO₄; molecular weight 261.27 g/mol) is a synthetic 4-oxo-1,4-dihydroquinoline derivative bearing an isopropoxy substituent at the 6-position and a methyl carboxylate ester at the 7-position. Its computed physicochemical properties include an XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 64.6 Ų, five hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds [1] . The compound is commercially available as a research-grade chemical building block, typically offered at purities of 95–97% . The 4-oxo-1,4-dihydroquinoline scaffold is a privileged heterocyclic core validated in multiple therapeutic programs, including HIV integrase inhibition, antibacterial drug discovery, and monoamine oxidase B (MAO-B) inhibitor development [2] [3].

Non-Interchangeability with Closest Analogs


Within the 4-oxo-1,4-dihydroquinoline chemical space, ostensibly minor structural modifications produce quantifiable shifts in physicochemical properties that directly affect experimental reproducibility and downstream synthetic utility. Replacing the 6-isopropoxy group with a 6-methoxy substituent reduces computed lipophilicity by 0.8 log units (XLogP3: 2.2 → 1.4) and decreases molecular weight by 28 g/mol [1] [2]. Eliminating the 6-alkoxy substituent entirely drops XLogP3 to 0.4 [3]. Furthermore, repositioning the carboxylate ester from C7 to C3—the canonical fluoroquinolone antibacterial pharmacophore—fundamentally alters the compound's target engagement profile and synthetic derivatization potential [4] [5]. These differences are not cosmetic; they translate into divergent solubility, membrane permeability, metabolic stability, and reactivity profiles that can confound structure–activity relationship (SAR) studies, fragment-based screening campaigns, and multi-step synthetic routes if an unverified analog is substituted without quantitative justification.

Quantitative Differentiation Evidence


Lipophilicity: Isopropoxy vs. Methoxy

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate exhibits a computed XLogP3-AA value of 2.2, which is 0.8 log units higher than the 6-methoxy analog (XLogP3-AA: 1.4) and 1.8 log units higher than the unsubstituted 6-H parent compound (XLogP3: 0.4) [1] [2] [3]. This lipophilicity gradient, computed using the same XLogP3 algorithm across all three compounds in PubChem, reflects the incremental contribution of the branched isopropoxy group versus the linear methoxy group or hydrogen at position 6. The isopropoxy group also increases the rotatable bond count to 4, compared to 3 for the 6-methoxy analog and 2 for the unsubstituted parent, indicating greater conformational flexibility [1] [2] [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight & Heavy Atom Count: Isopropoxy vs. Methoxy

The target compound has a molecular weight of 261.27 g/mol and contains 19 heavy atoms, compared to 233.22 g/mol and 17 heavy atoms for the 6-methoxy analog [1] [2]. The unsubstituted parent compound (MW 203.19 g/mol, approximately 15 heavy atoms) is substantially smaller [3]. The difference of 28.05 g/mol between the isopropoxy and methoxy variants represents the addition of one methylene unit (CH₂, 14 Da) plus the branching methyl group. This MW increment is significant in the context of fragment-based drug discovery, where every heavy atom added during hit-to-lead optimization must be justified by a commensurate gain in target affinity or selectivity.

Molecular weight Fragment-based drug discovery Lead optimization

Regioisomeric Differentiation: 7- vs. 3-Carboxylate

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate positions the carboxylate ester at C7, distinguishing it from the canonical 3-carboxylate regioisomer series (e.g., 6-isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 692764-52-6) that defines the fluoroquinolone antibacterial pharmacophore . The 7-carboxylate substitution pattern is a recognized intermediate motif in the synthesis of 4-oxoquinolone HIV integrase inhibitors, as disclosed in patent literature describing synthetic processes and intermediates for preparing integrase-targeting compounds [1]. Conversely, the 3-carboxylate pattern is essential for metal-ion chelation required for bacterial DNA gyrase and topoisomerase IV inhibition, a mechanism not shared by the 7-carboxylate series [2]. This regioisomeric distinction is not merely positional; it dictates which biological target class the compound is structurally pre-configured to address.

Regioisomerism HIV integrase Antibacterial Pharmacophore

Class-Level Validation: HIV-1 and MAO-B Activity

The 4-oxo-1,4-dihydroquinoline scaffold bearing C6 and/or C7 substituents has demonstrated quantifiable biological activity in multiple independent studies. Ethyl 1-[(diisopropoxyphosphoryl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylates with varying C6/C7 substituents showed anti-HIV-1 EC₅₀ values as low as 0.2 ± 0.005 μM against HIV-1-infected PBMCs, with selectivity indices reaching 14,675 [1]. Separately, N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10) exhibited an MAO-B IC₅₀ of 5.30 ± 0.74 nM with a selectivity index ≥ 1,887 against MAO-A [2]. While these specific data points are from analogs rather than the target compound itself, they establish the broader scaffold as a validated starting point for medicinal chemistry optimization programs targeting these enzyme classes.

HIV integrase MAO-B inhibition Scaffold validation SAR

Procurement Purity Benchmarking

Commercially available Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is offered by specialist research chemical suppliers at purity specifications of NLT 97% or NLT 98% . For comparison, the closely related 6-methoxy analog (CAS 863786-19-0) is commonly supplied at ≥95% purity , while the unsubstituted methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 863785-96-0) is available at 97% purity . These purity benchmarks are typical for research-grade building blocks and should be verified by certificate of analysis for each procurement lot.

Chemical procurement Purity specification Quality control

Application Scenarios


Fragment-Based Discovery for HIV Integrase

The 7-carboxylate regioisomerism of this compound aligns with the synthetic intermediate motif disclosed in patent literature for 4-oxoquinolone HIV integrase inhibitors [1]. Researchers pursuing fragment-based screening or structure-based design against HIV integrase or structurally homologous viral enzymes should select this compound over the 3-carboxylate regioisomer to ensure pharmacophore compatibility with the integrase active site. The isopropoxy group at C6 provides a specific lipophilicity anchor (XLogP3: 2.2) that can be leveraged for hydrophobic pocket engagement, while the methyl ester at C7 serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further SAR exploration.

Lipophilicity-Tuned Lead Optimization

In lead optimization campaigns where incremental lipophilicity modulation is critical, the quantified XLogP3 difference of +0.8 between the isopropoxy (2.2) and methoxy (1.4) substituents at C6 provides a well-defined, single-variable modification [2]. This compound is the appropriate choice when a medicinal chemistry program requires a C6 substituent that is more lipophilic than methoxy but avoids the metabolic liability of longer-chain alkoxy groups. The four rotatable bonds (vs. three for the methoxy analog) also provide greater conformational sampling, which can be advantageous for target binding but may incur an entropic penalty that should be accounted for in binding free energy calculations [2].

Gould-Jacobs Cyclization & Library Synthesis

The 4-oxo-1,4-dihydroquinoline core is accessible via the Gould-Jacobs cyclization, a well-established synthetic methodology [3]. The target compound, with its C6 isopropoxy and C7 methyl ester substitution pattern, represents a specific functionalization state that can serve as a starting point for diversification via ester hydrolysis, amidation, or N1-alkylation. Procurement of this compound in research quantities (typically 50 mg to 1 g, purity ≥97% ) enables synthetic chemistry groups to benchmark reaction yields, develop parallel synthesis protocols, and generate focused libraries for SAR exploration without committing to multi-step in-house synthesis of the core scaffold.

MAO-B Inhibitor Discovery

Based on the demonstrated MAO-B inhibitory potency of the 4-oxo-1,4-dihydroquinoline-3-carboxamide class (IC₅₀ as low as 5.30 nM, SI ≥ 1,887) [4], the target compound provides a structurally differentiated entry point for exploring C7-substituted analogs in the MAO-B inhibitor space. While direct MAO-B activity data for the target compound is not yet available, the scaffold validation supports its procurement as a screening candidate. The isopropoxy substituent at C6 may offer advantages in blood-brain barrier penetration due to its higher lipophilicity relative to methoxy or unsubstituted analogs, which is particularly relevant for CNS-targeted MAO-B inhibitor programs.

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